1-Benzylpiperazin-2-one hydrochloride
Übersicht
Beschreibung
1-Benzylpiperazin-2-one hydrochloride is a chemical compound with the CAS Number: 78551-58-3 . It has a molecular weight of 226.71 and its IUPAC name is 1-benzyl-2-piperazinone hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C11H15ClN2O. The InChI code for this compound is 1S/C11H14N2O.ClH/c14-11-8-12-6-7-13 (11)9-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 226.71 .Wissenschaftliche Forschungsanwendungen
Neurotoxic Effects Comparison A study explored the dopaminergic neurotoxic effects of benzylpiperazine, highlighting its stimulatory and hallucinogenic effects, akin to MDMA, through the elevation of dopamine and serotonin levels. This research synthesized benzylpiperazine and another derivative, benzoylpiperazine, to elucidate their neurotoxic mechanisms in a dopaminergic human neuroblastoma cell line. The findings revealed that both compounds induced oxidative stress, inhibited mitochondrial functions, and stimulated apoptosis, offering insights into the neuronal cell death mechanisms induced by piperazine derivatives (Katz et al., 2018).
Rewarding Properties Investigation Another study examined 1-Benzylpiperazine (known as 'Legal X', 'Legal E', or 'A2') for its addictive properties using the conditioned place preference method in rats. The research aimed to understand the rewarding properties of 1-Benzylpiperazine and its impact on dopamine and serotonin receptor antagonists. The results confirmed that 1-Benzylpiperazine possesses rewarding properties, suggesting its potential for human abuse, with both dopaminergic and serotonergic systems involved in the reward mechanism (Meririnne et al., 2006).
Neurotransmitter Reuptake Inhibitory Activities Research on the development of safer and more effective therapeutic agents led to the design and synthesis of arylpiperazine-benzylpiperidines. These compounds were evaluated for their serotonin and norepinephrine reuptake inhibitory activities. The study found that most synthesized compounds showed greater norepinephrine than serotonin reuptake inhibition, with some activities surpassing those of the standard drug, venlafaxine hydrochloride. This suggests the potential of arylpiperazine-benzylpiperidines as a new class of therapeutic agents for treating neuropsychiatric and neurodegenerative disorders (Paudel et al., 2016).
Endocannabinoid Hydrolases Inhibition A series of compounds, including benzylpiperazinyl derivatives, were synthesized and tested for their inhibitory activities on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This research identified compounds with potent dual FAAH-MAGL inhibitory activities, contributing to the understanding of the structure-activity relationships in endocannabinoid regulation and offering a foundation for developing new therapeutic agents (Morera et al., 2012).
Carbonic Anhydrase Inhibition for Glaucoma Treatment Another intriguing application is in the development of intraocular pressure-lowering agents for glaucoma treatment. 2-Benzylpiperazine derivatives were tested for their inhibition of human carbonic anhydrases, showing promising Ki values and significant reduction of intraocular pressure in rabbit models. This research underscores the potential of benzylpiperazine derivatives in developing new treatments for glaucoma (Chiaramonte et al., 2018).
Wirkmechanismus
Target of Action
1-Benzylpiperazin-2-one hydrochloride, also known as Benzylpiperazine (BZP), primarily targets the serotonergic and dopaminergic receptor systems . It acts in a similar fashion to MDMA , a psychoactive drug primarily used for recreational purposes.
Mode of Action
BZP has a mixed mechanism of action. It acts on the serotonin reuptake transporter, which increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation . This results in the compound’s euphoriant and stimulant properties .
Biochemical Pathways
It is known that the compound’s interaction with the serotonergic and dopaminergic systems can lead to changes in mood, perception, and behavior .
Pharmacokinetics
It is known that the compound is metabolized in the liver and excreted through the kidneys . The elimination half-life of BZP is approximately 5.5 hours . The bioavailability of BZP is currently unknown .
Result of Action
The molecular and cellular effects of BZP’s action are primarily related to its interaction with the serotonergic and dopaminergic systems. This can result in a range of effects, from euphoria and increased energy to potential adverse effects such as acute psychosis, renal toxicity, and seizures .
Biochemische Analyse
Biochemical Properties
1-Benzylpiperazin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme monoamine oxidase, where this compound acts as an inhibitor. This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, this compound interacts with the serotonin transporter, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the cAMP signaling pathway, leading to increased levels of cyclic AMP within the cell. This activation results in the phosphorylation of various target proteins, ultimately affecting gene expression and cellular metabolism . Furthermore, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamine neurotransmitters. This binding interaction is facilitated by the presence of a benzyl group, which enhances the affinity of this compound for the enzyme . Additionally, this compound acts as a competitive inhibitor of the serotonin transporter, binding to the transporter and preventing the reuptake of serotonin . This dual mechanism of action contributes to the overall increase in monoamine neurotransmitter levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with alterations in cellular function. For example, prolonged treatment with this compound has been shown to downregulate the expression of certain genes involved in cell proliferation and survival . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve memory retention in rodents. At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where a minimum effective dose is required to elicit the desired pharmacological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by the enzyme cytochrome P450 2D6, which catalyzes the oxidation of the benzyl group to form a hydroxylated metabolite . This metabolite is further conjugated with glucuronic acid and excreted in the urine. The metabolism of this compound can affect its pharmacokinetics and overall efficacy. Additionally, the compound has been shown to influence metabolic flux, altering the levels of various metabolites involved in neurotransmitter synthesis and degradation.
Eigenschaften
IUPAC Name |
1-benzylpiperazin-2-one;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUUIDSBIFYYIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.